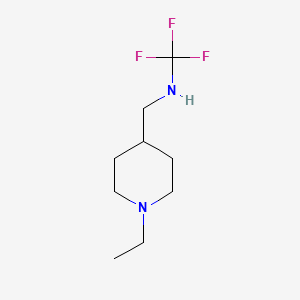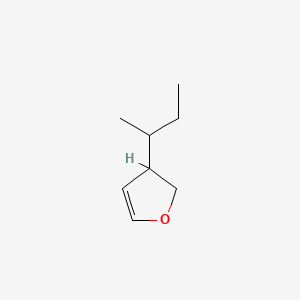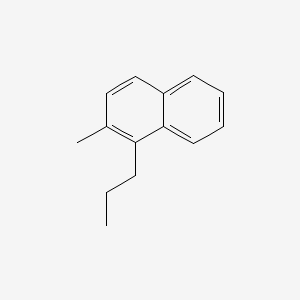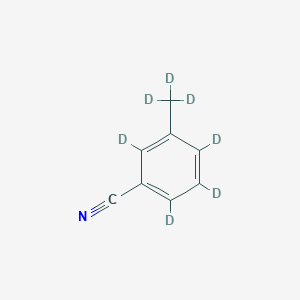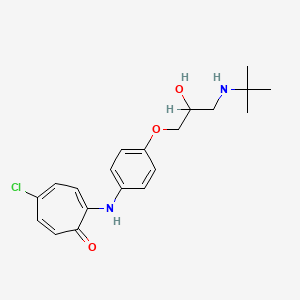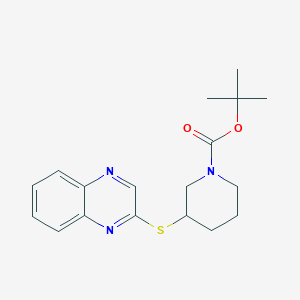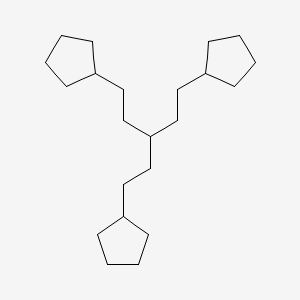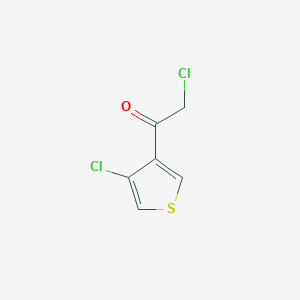
1-(2-Methyl-1-butenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-1-butenyl)piperidine is a chemical compound with the molecular formula C10H19N. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a piperidine ring substituted with a 2-methyl-1-butenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1-butenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-methyl-1-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or toluene .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactions to ensure high yields and purity. Catalysts such as palladium or rhodium complexes are used to facilitate the reaction, and the process is optimized for large-scale production .
化学反应分析
Types of Reactions: 1-(2-Methyl-1-butenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the 2-methyl-1-butenyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives
科学研究应用
1-(2-Methyl-1-butenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and as a catalyst in polymerization reactions
作用机制
The mechanism of action of 1-(2-Methyl-1-butenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction pathways and leading to therapeutic effects in neurological disorders .
相似化合物的比较
Piperidine: A basic six-membered ring containing one nitrogen atom.
2-Methylpiperidine: A piperidine derivative with a methyl group at the 2-position.
1-(2-Methyl-1-oxo-2-butenyl)piperidine: A closely related compound with an additional carbonyl group.
Uniqueness: 1-(2-Methyl-1-butenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
35155-43-2 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC 名称 |
1-(2-methylbut-1-enyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-3-10(2)9-11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 |
InChI 键 |
MNBXYEPSTLNGDU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CN1CCCCC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



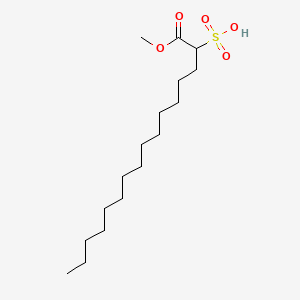

![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
